molecular formula C12H11LiN2O3 B6216222 lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate CAS No. 2742661-14-7

lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate

Cat. No.: B6216222
CAS No.: 2742661-14-7
M. Wt: 238.2
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Description

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a lithium ion, a methyl group, a phenoxymethyl group, and a carboxylate group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the lithium salt of the carboxylic acid.

Another approach involves the use of lithium carbonate as a base in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted under reflux conditions, leading to the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. Key parameters, such as reaction time, temperature, and concentration of reagents, are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazole derivatives with altered oxidation states.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include various imidazole derivatives with modified functional groups, such as N-oxides, reduced imidazoles, and substituted imidazoles.

Scientific Research Applications

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylic acid
  • 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxamide
  • 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxaldehyde

Uniqueness

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties. The lithium ion can enhance the compound’s solubility, stability, and reactivity, making it a valuable reagent in various chemical and biological applications.

Properties

CAS No.

2742661-14-7

Molecular Formula

C12H11LiN2O3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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